1-(4-fluorobenzoyl)-N-propyl-1,2,3,4-tetrahydroquinoline-6-carboxamide
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Overview
Description
1-(4-Fluorobenzoyl)-N-propyl-1,2,3,4-tetrahydroquinoline-6-carboxamide is a complex organic compound characterized by its unique structure, which includes a fluorobenzoyl group, a propyl group, and a tetrahydroquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorobenzoyl)-N-propyl-1,2,3,4-tetrahydroquinoline-6-carboxamide typically involves multiple steps, starting with the formation of the tetrahydroquinoline core. This can be achieved through the reduction of quinoline derivatives using suitable reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry to enhance efficiency and yield. The use of automated synthesis platforms and optimized reaction conditions can help achieve large-scale production while maintaining product quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction: Reduction reactions can be performed using agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorobenzoyl group, using nucleophiles like amines or alcohols.
Common Reagents and Conditions:
Oxidation: KMnO4, H2CrO4, acidic conditions.
Reduction: NaBH4, H2, palladium on carbon (Pd/C) catalyst.
Substitution: Amines, alcohols, polar aprotic solvents.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Amides, esters.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Medicine: The compound may be explored for its pharmacological properties, such as its potential use as a therapeutic agent in treating various diseases.
Industry: It can be utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism by which 1-(4-Fluorobenzoyl)-N-propyl-1,2,3,4-tetrahydroquinoline-6-carboxamide exerts its effects involves interactions with specific molecular targets. The fluorobenzoyl group may engage in hydrogen bonding and hydrophobic interactions, while the propyl group enhances the compound's lipophilicity, facilitating its passage through cell membranes. The tetrahydroquinoline core may interact with enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
1-(3-Fluorobenzoyl)-N-propyl-1,2,3,4-tetrahydroquinoline-6-carboxamide
1-(2-Fluorobenzoyl)-N-propyl-1,2,3,4-tetrahydroquinoline-6-carboxamide
1-(4-Chlorobenzoyl)-N-propyl-1,2,3,4-tetrahydroquinoline-6-carboxamide
Uniqueness: 1-(4-Fluorobenzoyl)-N-propyl-1,2,3,4-tetrahydroquinoline-6-carboxamide stands out due to its specific fluorination pattern, which can influence its chemical reactivity and biological activity. The presence of the fluorine atom at the para-position of the benzoyl group may enhance its binding affinity to certain targets compared to its analogs.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications
Properties
IUPAC Name |
1-(4-fluorobenzoyl)-N-propyl-3,4-dihydro-2H-quinoline-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O2/c1-2-11-22-19(24)16-7-10-18-15(13-16)4-3-12-23(18)20(25)14-5-8-17(21)9-6-14/h5-10,13H,2-4,11-12H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFCZGMXVMBXTPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC2=C(C=C1)N(CCC2)C(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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